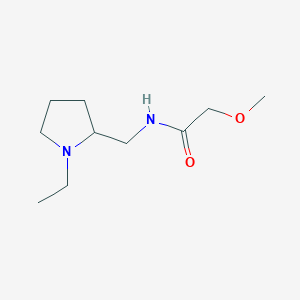![molecular formula C13H10N2O4 B14912146 4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912146.png)
4-{2-[(E)-2-nitroethenyl]-1H-pyrrol-1-yl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid is an organic compound that features a nitrovinyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid typically involves the following steps:
Formation of the Nitrovinyl Intermediate: The nitrovinyl group can be introduced through a nitro-olefination reaction, where a nitroalkane reacts with an aldehyde in the presence of a base.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Coupling of the Nitrovinyl and Pyrrole Groups: The nitrovinyl intermediate is then coupled with the pyrrole ring through a condensation reaction.
Attachment to Benzoic Acid: Finally, the pyrrole-nitrovinyl compound is attached to a benzoic acid derivative through a substitution reaction.
Industrial Production Methods
Industrial production of 4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of aminobenzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
科学研究应用
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and receptors, modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid or pyrrole rings.
Nitrovinyl-pyrrole compounds: Compounds that contain a nitrovinyl group attached to a pyrrole ring but lack the benzoic acid moiety.
Uniqueness
4-[2-(2-Nitrovinyl)-1h-pyrrol-1-yl]benzoic acid is unique due to the combination of its nitrovinyl, pyrrole, and benzoic acid groups, which confer distinct chemical and biological properties
属性
分子式 |
C13H10N2O4 |
|---|---|
分子量 |
258.23 g/mol |
IUPAC 名称 |
4-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-13(17)10-3-5-12(6-4-10)14-8-1-2-11(14)7-9-15(18)19/h1-9H,(H,16,17)/b9-7+ |
InChI 键 |
WOGIPWKJELMGPG-VQHVLOKHSA-N |
手性 SMILES |
C1=CN(C(=C1)/C=C/[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
规范 SMILES |
C1=CN(C(=C1)C=C[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,2-benzodioxaborole, 2-[(1E)-1-hexenyl]-](/img/structure/B14912064.png)
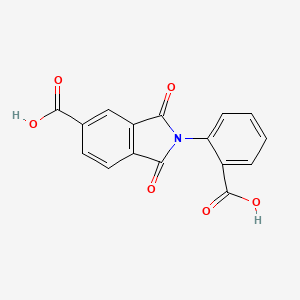


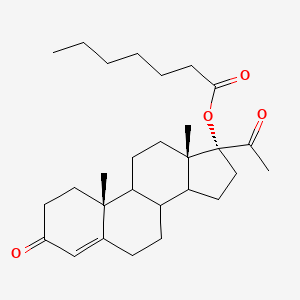
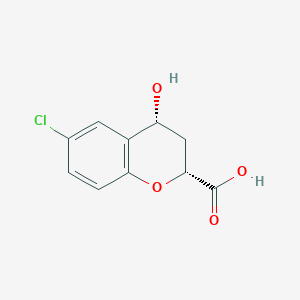
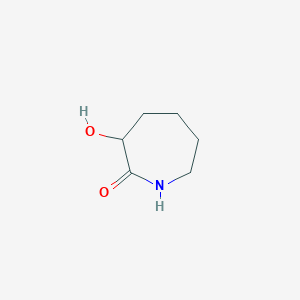
![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
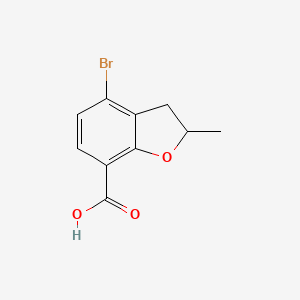
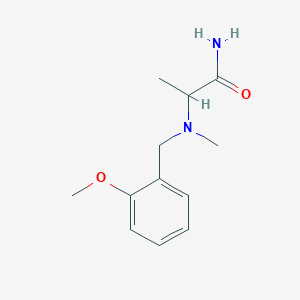
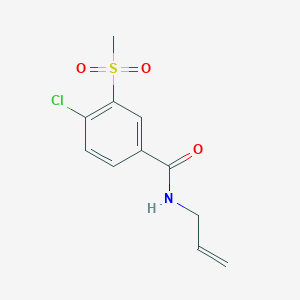
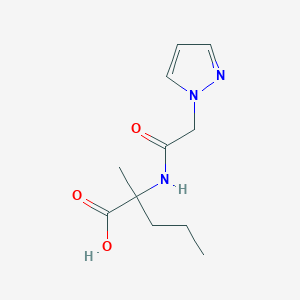
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
